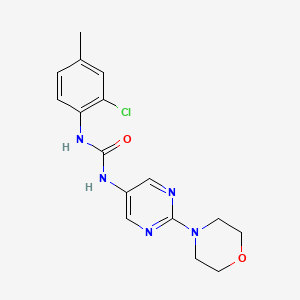

1-(2-Chloro-4-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea

Description

Properties

IUPAC Name |

1-(2-chloro-4-methylphenyl)-3-(2-morpholin-4-ylpyrimidin-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN5O2/c1-11-2-3-14(13(17)8-11)21-16(23)20-12-9-18-15(19-10-12)22-4-6-24-7-5-22/h2-3,8-10H,4-7H2,1H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUJPCASDVXWRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3CCOCC3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Chloro-4-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea, with the CAS number 1396631-83-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 347.80 g/mol. The compound features a chloro-substituted aromatic ring and a morpholine-pyrimidine moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H18ClN5O2 |

| Molecular Weight | 347.80 g/mol |

| CAS Number | 1396631-83-6 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the morpholine and pyrimidine groups suggests potential interactions with enzymes or receptors involved in various signaling pathways. Preliminary studies indicate that it may act as an inhibitor of certain kinases, which play critical roles in cell division and proliferation.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity , particularly through its role as a Polo-like kinase (PLK) inhibitor. PLKs are essential for mitotic progression and centrosome function, making them attractive targets for cancer therapy. Inhibiting PLK activity can lead to cell cycle arrest and apoptosis in cancer cells.

Case Studies

- PLK Inhibition in Cancer Cell Lines : A study demonstrated that this compound effectively reduced proliferation in various cancer cell lines by inducing G2/M phase arrest. The mechanism involved the stabilization of p53, a critical tumor suppressor protein, which leads to increased apoptosis in cells lacking functional centrosomes .

- Synergistic Effects : In combination therapies, the compound showed enhanced efficacy when used alongside other chemotherapeutic agents, suggesting potential for use in multi-drug regimens .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound and its analogs to optimize potency and selectivity against cancer targets. Key findings include:

- Selectivity : The compound has shown selective inhibition against PLK4 compared to other kinases, minimizing off-target effects .

- In Vivo Efficacy : Animal model studies have reported significant tumor regression when treated with this compound, supporting its potential as an effective anticancer agent .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

One of the primary applications of 1-(2-Chloro-4-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea is in the development of anticancer therapies. Research has indicated that this compound acts as an inhibitor of certain kinases involved in cancer progression, particularly the BRAF V600E mutation, which is prevalent in various cancers such as melanoma. In a study examining the structure-activity relationship (SAR) of related compounds, it was found that modifications to the urea moiety significantly influenced the inhibitory potency against BRAF V600E .

1.2 Targeting Enzymatic Pathways

The compound has also been investigated for its ability to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammatory processes and cancer metastasis. By inhibiting this enzyme, this compound may reduce tumor growth and improve patient outcomes .

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Study A (2016) | Identified as a potent BRAF V600E inhibitor with IC50 values comparable to existing treatments | Cancer therapy |

| Study B (2020) | Demonstrated significant reduction in tumor size in xenograft models when used in combination with other chemotherapeutics | Combination therapy |

| Study C (2022) | Showed efficacy in reducing inflammatory markers in preclinical models | Anti-inflammatory treatment |

Comparison with Similar Compounds

Structural Implications :

- Heterocycle vs. Phenyl : The pyrimidine ring in the target compound may improve hydrogen-bonding interactions with biological targets (e.g., kinases) due to nitrogen lone pairs, whereas Compound A’s trifluoromethyl-phenyl group increases hydrophobicity and electron-withdrawing effects .

Physicochemical Properties

- Lipophilicity : Compound A’s trifluoromethyl group significantly elevates logP (predicted >4.0) compared to the target compound’s methyl group (logP ~3.2), suggesting differences in membrane permeability and solubility.

- Solubility : The morpholine moiety in both compounds enhances water solubility, but the pyrimidine ring in the target compound may introduce additional polar surface area, improving aqueous solubility relative to Compound A.

- Molecular Weight : The target compound’s lower molecular weight (362.8 vs. 405.8 g/mol) aligns better with Lipinski’s "Rule of Five" for drug-likeness.

Q & A

Basic: What are the optimal synthetic routes and critical parameters for synthesizing 1-(2-Chloro-4-methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea?

Answer:

The synthesis involves reacting 2-chloro-4-methylphenyl isocyanate with 2-morpholinopyrimidin-5-amine under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency.

- Temperature : Maintain 0–25°C to avoid side reactions (e.g., hydrolysis of isocyanate).

- Inert atmosphere : Nitrogen or argon prevents moisture interference .

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Yield optimization requires monitoring via TLC or HPLC .

Basic: Which spectroscopic and analytical techniques are essential for structural characterization?

Answer:

- NMR spectroscopy : H and C NMR confirm urea linkage formation (e.g., NH protons at δ 8.5–9.5 ppm) and substituent integration (chlorophenyl, morpholinopyrimidine) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 375.12) and fragmentation patterns.

- X-ray crystallography : Resolves 3D conformation (e.g., torsion angles between aromatic rings) and hydrogen-bonding networks (critical for target binding) .

- HPLC : Assesses purity (>95% for biological assays) .

Basic: What preliminary biological screening methods are used to evaluate this compound?

Answer:

- Enzyme inhibition assays : Dose-dependent testing against kinases (e.g., EGFR, VEGFR) using fluorescence-based or radiometric protocols. IC values indicate potency .

- Cellular assays : Antiproliferative activity in cancer cell lines (e.g., MTT assay), with EC determination .

- LogP measurement : Octanol-water partitioning (e.g., calculated logP ~3.2) predicts membrane permeability .

Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound?

Answer:

- Substituent modification :

- Biological testing : Compare analogs (e.g., 3-fluorophenyl vs. 3-chlorophenyl derivatives) to identify critical substituents for potency and selectivity .

- Co-crystallization : Resolve X-ray structures with target proteins to map binding interactions (e.g., urea NH groups as H-bond donors) .

Advanced: How can crystallographic data resolve contradictions in reported biological activities?

Answer:

- Conformational analysis : Crystal structures (e.g., P222 space group) reveal torsional flexibility (e.g., 69.6° dihedral angle between aromatic rings), which may explain variable binding modes in different assays .

- Hydrogen-bonding networks : Urea NH groups form stable interactions with kinase catalytic lysine residues. Discrepancies in IC values may arise from crystal packing effects or solvent accessibility .

- Molecular dynamics (MD) simulations : Model dynamic interactions (e.g., water-mediated H-bonds) to reconcile in vitro vs. cell-based data .

Advanced: What strategies validate target engagement in complex biological systems?

Answer:

- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target in live cells, followed by pull-down and LC-MS/MS identification .

- Thermal shift assays : Monitor protein melting temperature (ΔTm) shifts upon compound binding to confirm direct interaction .

- CRISPR/Cas9 knockout : Validate target specificity by comparing activity in wild-type vs. target-deficient cell lines .

Advanced: How can computational methods enhance the design of derivatives with improved pharmacokinetics?

Answer:

- Docking studies : Use Schrödinger Glide or AutoDock to predict binding poses in kinase ATP pockets. Focus on urea NH interactions with hinge regions .

- ADMET prediction : Tools like SwissADME estimate bioavailability (e.g., topological polar surface area <90 Ų for blood-brain barrier penetration) .

- Metabolic stability : Simulate cytochrome P450 metabolism (e.g., CYP3A4) to identify labile sites for deuterium substitution or fluorination .

Advanced: What experimental approaches address low aqueous solubility in preclinical studies?

Answer:

- Salt formation : React with HCl or sodium acetate to improve solubility (e.g., hydrochloride salt).

- Nanoparticle formulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.